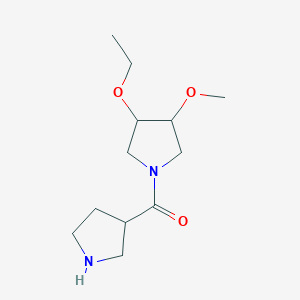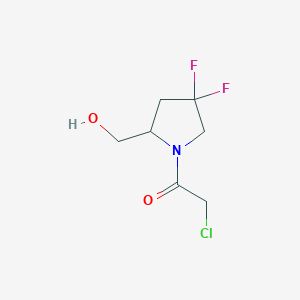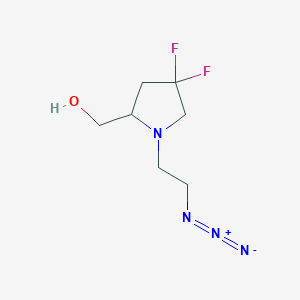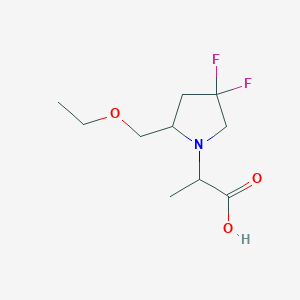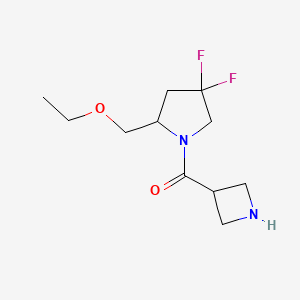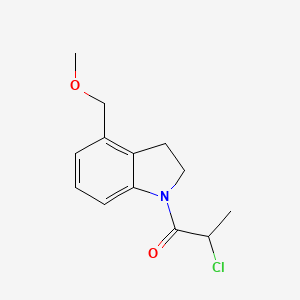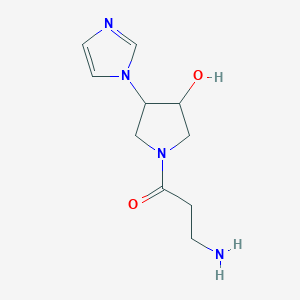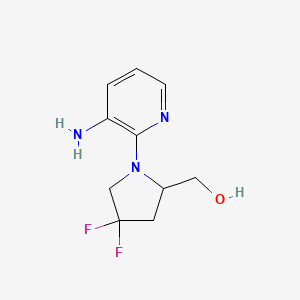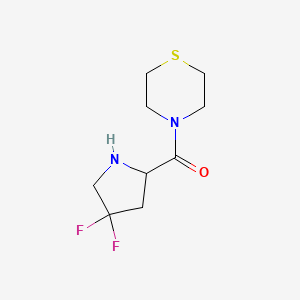
(4,4-Difluoropyrrolidin-2-yl)(thiomorpholino)methanone
説明
(4,4-Difluoropyrrolidin-2-yl)(thiomorpholino)methanone, or 4,4-DFPTM, is an organic compound with a variety of applications in the scientific research field. It is a colorless solid with a molecular weight of 246.26 g/mol and is soluble in water and organic solvents. It is an important intermediate in organic synthesis and has been used to synthesize several important compounds, such as β-blockers, antibiotics, and antiviral agents. 4,4-DFPTM has also been used in a variety of biological studies and has been found to have several biochemical and physiological effects.
科学的研究の応用
Fluorescent Chemosensors
Compounds with specific structural features, such as those found in difluoropyrrolidinyl and thiomorpholino groups, can be utilized in the development of fluorescent chemosensors. These chemosensors can detect various analytes, including metal ions, anions, and neutral molecules, offering high selectivity and sensitivity for environmental monitoring, biological applications, and chemical analysis (Roy, 2021).
Methanotrophs and Methane Utilization
Research into methanotrophs, bacteria capable of using methane as their sole carbon source, highlights the biotechnological applications of utilizing methane for producing valuable compounds. This includes the generation of single-cell protein, biopolymers, and other metabolites. The study of methanotrophs can lead to the development of new compounds and processes for bioremediation and bioenergy (Strong, Xie, Clarke, 2015).
Novel CNS Acting Drugs
Functional chemical groups in certain compounds are investigated for their potential CNS (Central Nervous System) activity. Research focuses on identifying molecules that could act as leads for developing new drugs with fewer adverse effects. This includes exploring heterocycles and other functional groups for their effects on CNS disorders (Saganuwan, 2017).
Organic Light-Emitting Diodes (OLEDs)
Materials based on specific chemical scaffolds, like BODIPY, are explored for their applications in OLEDs and other optoelectronic devices. Research in this area aims to develop new organic semiconductors for more efficient and versatile OLEDs, with potential applications ranging from display technology to lighting (Squeo, Pasini, 2020).
特性
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2OS/c10-9(11)5-7(12-6-9)8(14)13-1-3-15-4-2-13/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCJIDCTXAPVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2CC(CN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



